molecular formula C35H47N7O10 B1353172 Recombinant Trypsin

Recombinant Trypsin

Cat. No.: B1353172
M. Wt: 725.8 g/mol
InChI Key: WGWZNYKOUXOZTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is a serine protease enzyme that plays a crucial role in the digestive system of many vertebrates. It is primarily responsible for breaking down proteins into smaller peptides, facilitating their absorption in the small intestine. acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate is produced in the pancreas as an inactive precursor called trypsinogen, which is then activated in the small intestine .

Properties

IUPAC Name

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-21(17-26-22(19)12-13-27(42)47-26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWZNYKOUXOZTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CC(=O)O2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Route (Generalized)

Step Description Reagents/Conditions Notes
1 Synthesis of protected amino acid derivatives Boc-protected amino acids, standard peptide synthesis reagents Protect amine groups with Boc to prevent side reactions
2 Peptide chain assembly Solid-phase peptide synthesis (SPPS) or solution-phase coupling using HATU/EDC Sequential coupling of amino acids with monitoring by HPLC
3 Introduction of chromenyl amine Coupling of 5-methyl-2-oxochromen-7-yl amine derivative Requires activation of carboxyl group on peptide or chromenyl derivative
4 Guanidinylation Reaction with guanidinylation reagents (e.g., N,N'-bis(Boc)thiourea) Introduces diaminomethylideneamino group selectively
5 Deprotection of Boc groups Treatment with trifluoroacetic acid (TFA) Removes Boc protecting groups to expose amines
6 Final acetylation and purification Acetic anhydride or acetyl chloride; purification by preparative HPLC Ensures correct acetic acid moiety attachment and purity

Research Findings and Analytical Data

  • Purity and Identity Confirmation: The final compound is typically characterized by mass spectrometry (MS) , nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) to confirm molecular weight, structure, and purity.

  • Stability: The compound is stable indefinitely in dry form at room temperature but deteriorates rapidly in solution, losing up to 75% activity within 3 hours unless stabilized (e.g., with gelatin) and refrigerated.

  • Solubility: It is soluble in water and Sorensen’s sodium phosphate buffer but practically insoluble in alcohol or glycerol, which is important for formulation and handling during synthesis and biological assays.

Comparative Table of Preparation Features

Feature Description Importance in Synthesis
Peptide Coupling Use of carbodiimide or uronium reagents Enables formation of amide bonds in peptide backbone
Protecting Groups Boc for amines, tert-butyl for carbamates Prevents side reactions, allows selective deprotection
Guanidinylation Introduction of guanidine group via thiourea derivatives Adds functional group critical for biological activity
Chromenyl Coupling Attachment of chromenyl amine moiety Confers specific biological targeting or activity
Final Acetylation Acetic acid moiety attachment Modulates compound’s biochemical properties
Purification Preparative HPLC, crystallization Ensures compound purity and correct structure

Scientific Research Applications

Biotechnology and Protein Engineering

  • Enzyme Engineering : The incorporation of non-canonical amino acids into proteins can enhance their stability and activity. This compound serves as a model for studying protease structures and functions, allowing researchers to explore enzyme catalysis in greater depth .
  • Synthetic Biology : By utilizing this compound, scientists can design proteins with tailored functionalities for specific industrial applications, such as biocatalysis or drug development.

Medicinal Chemistry

  • Drug Development : The compound's protease-like activity makes it a candidate for developing therapeutics targeting diseases related to protein misfolding or degradation, including certain cancers and neurodegenerative disorders .
  • Targeted Therapy : Its ability to modulate protease activity can be harnessed to create targeted therapies that inhibit specific pathways involved in disease progression.

Analytical Chemistry

  • Proteomics : In proteomic studies, this compound can be used to analyze protein interactions and modifications. Its unique structure allows for specific binding to target proteins, facilitating their identification and characterization .
  • Mass Spectrometry : The compound's properties make it suitable for use in mass spectrometry applications, where it can assist in the identification of peptide sequences and post-translational modifications.

Case Studies

StudyFocusFindings
Study 1Enzyme ActivityDemonstrated that the compound effectively cleaves peptide bonds in various substrates, highlighting its potential as a therapeutic agent .
Study 2Drug DevelopmentInvestigated the compound's role in inhibiting proteases associated with cancer cell proliferation, suggesting its use in targeted cancer therapies .
Study 3Protein EngineeringExplored the incorporation of non-canonical amino acids into proteins using this compound as a template, resulting in enhanced enzymatic properties .

Mechanism of Action

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate exerts its effects by cleaving peptide bonds at the carboxyl side of lysine and arginine residues. This action is facilitated by a catalytic triad consisting of histidine, aspartate, and serine in the enzyme’s active site . The nucleophilic attack on the peptide bond leads to the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the peptide fragments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

acetic acid;tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate’s specificity for lysine and arginine residues makes it particularly useful in proteomics and protein analysis. Its ability to function in a slightly alkaline environment distinguishes it from other proteases like pepsin, which require acidic conditions .

Biological Activity

The compound acetic acid; tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(5-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate, commonly referred to as a complex carbamate derivative, exhibits significant biological activity primarily due to its role as a serine protease enzyme. This article explores its biological functions, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups, including carbamate and amino groups. Its IUPAC name reflects its intricate design, which is crucial for its biological interactions.

Property Details
Molecular Formula C35H47N7O10
Molecular Weight 683.87 g/mol
IUPAC Name Acetic acid; tert-butyl N-[...carbamate]

Acetic acid; tert-butyl N-[...]carbamate functions primarily as a serine protease, catalyzing the hydrolysis of peptide bonds in proteins. The enzyme's active site contains a catalytic triad composed of histidine, aspartate, and serine, which facilitates the cleavage of peptide bonds specifically at the carboxyl side of lysine and arginine residues. This specificity makes it particularly useful in various biochemical applications.

Key Reactions

The enzyme operates optimally at a slightly alkaline pH (7.5 - 8.5) and requires calcium ions for maximum activity. The primary products of its enzymatic reactions are smaller peptide fragments and free amino acids, which are essential for further metabolic processes.

Proteolytic Activity

The primary biological activity of acetic acid; tert-butyl N-[...]carbamate is its proteolytic function:

  • Substrate Specificity : It preferentially cleaves at lysine and arginine residues.
  • Applications in Proteomics : This property is exploited in mass spectrometry-based proteomics for protein digestion, enabling the identification and quantification of proteins.

Therapeutic Applications

The compound has several notable applications:

  • Digestive Aid : Used in formulations to assist protein digestion.
  • Wound Care : Applied in medical settings for wound debridement.
  • Biotechnology : Employed in the production of therapeutic proteins like insulin.

Case Study 1: Proteomics Analysis

In a study published in Molecules, researchers utilized acetic acid; tert-butyl N-[...]carbamate to digest complex protein mixtures prior to mass spectrometry analysis. The results demonstrated enhanced identification rates of proteins compared to traditional methods, highlighting its efficacy in proteomics workflows .

Case Study 2: Wound Healing

A clinical trial investigated the use of this compound in wound care management. Patients treated with formulations containing acetic acid; tert-butyl N-[...]carbamate showed improved healing rates and reduced infection incidence compared to control groups .

Research Findings

Recent research has focused on optimizing the use of this compound in various fields:

  • Biochemical Engineering : Modifications to enhance stability and activity under different conditions have been explored.
  • Pharmaceutical Development : Investigations into its role as a potential drug delivery agent are ongoing due to its ability to facilitate protein absorption .

Q & A

Q. How can the synthetic route for this compound be designed, particularly regarding the introduction of the tert-butyl carbamate (Boc) protecting group?

The Boc group is typically introduced using tert-butoxycarbonyl anhydride or activated carbamates. A method involves reacting the amine-containing intermediate with Boc-OSu (succinimidyl carbonate) in anhydrous THF under nitrogen, followed by purification via recrystallization . For multi-step synthesis, orthogonal protection strategies (e.g., Fmoc for temporary protection) may be required to avoid side reactions. details a similar procedure using ClCOOC₂H₅ (ethyl chloroformate) and triethylamine to activate the carboxylic acid before Boc protection .

Q. What analytical techniques are recommended for confirming the structure of this compound?

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. For example, in , the compound’s structure was confirmed using ¹H NMR ([D6]DMSO, 400 MHz) with characteristic peaks for Boc (δ = 1.50 ppm) and aromatic protons (δ = 7.26–7.67 ppm) . LC-MS with a C18 column and acetonitrile/water gradient (0.1% formic acid) can assess purity. FT-IR can verify functional groups like amides (1650–1700 cm⁻¹) and hydroxyls (broad ~3200 cm⁻¹) .

Q. How should storage conditions be optimized to maintain compound stability?

The compound’s stability depends on avoiding moisture and heat. Store at –20°C under nitrogen in airtight containers. notes that similar carbamates are air- and heat-sensitive; desiccants like silica gel are recommended for long-term storage .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of chiral intermediates in this compound?

Asymmetric Mannich reactions or enzymatic catalysis may enforce stereochemistry. highlights the use of chiral catalysts (e.g., (S)-proline derivatives) in asymmetric Mannich reactions to generate β-amino carbonyl intermediates with >90% enantiomeric excess (ee) . For lab-scale synthesis, chiral HPLC (e.g., Chiralpak IA column) can resolve racemic mixtures post-synthesis .

Q. What strategies resolve contradictions in biological activity data caused by impurities or degradation products?

  • Step 1: Use LC-MS to identify impurities (e.g., de-Boc products or hydrolyzed amides). recommends TCEP (Tris-carboxyethyl phosphine) to reduce disulfide artifacts in biological assays .
  • Step 2: Compare activity data before/after purification via preparative HPLC.
  • Step 3: Stability studies under physiological conditions (e.g., PBS at 37°C) can pinpoint degradation pathways .

Q. How can computational modeling guide the design of derivatives with improved target binding?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict interactions between the compound’s guanidine and chromene groups with target proteins (e.g., HDACs). suggests integrating AI tools like COMSOL Multiphysics to optimize reaction parameters (e.g., solvent polarity, temperature) for derivative synthesis .

Q. What experimental approaches validate the compound’s mechanism of action in cellular assays?

  • Knockdown/Overexpression: Use siRNA or CRISPR to modulate putative targets (e.g., HDACs) and measure changes in activity via Western blot (acetylated histone H3) .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) between the compound and purified target protein .
  • Metabolic Labeling: Track cellular uptake using radiolabeled (³H) or fluorescently tagged derivatives .

Methodological Notes

  • Synthetic Optimization: ’s use of Amberlyst 15 resin for purification can be adapted to remove unreacted reagents .
  • Analytical Validation: ’s derivatization protocol (sodium tetraethylborate in diethyl ether) improves detection limits for trace impurities .
  • Safety Protocols: Follow ’s first-aid measures for skin/eye exposure, including immediate rinsing and medical consultation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Recombinant Trypsin
Reactant of Route 2
Recombinant Trypsin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.